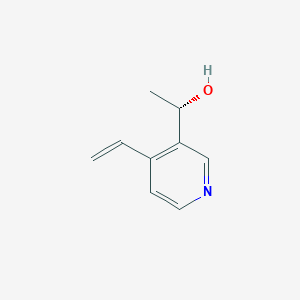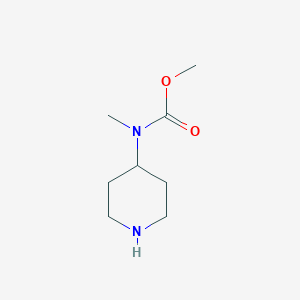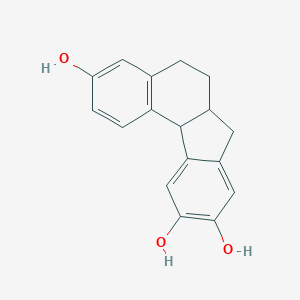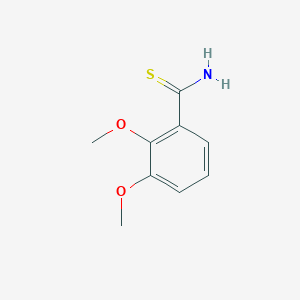
(S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenol (Mixture of Diastereomers)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenol (Mixture of Diastereomers) is a useful research compound. Its molecular formula is C16H14Cl2O and its molecular weight is 293.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenol (Mixture of Diastereomers) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenol (Mixture of Diastereomers) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Pharmaceutical Applications
This chemical is integral in the industrial synthesis of sertraline hydrochloride, a potent antidepressant. Vukics et al. (2002) describe an improved synthesis process for sertraline hydrochloride, using N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-methanamine N-oxide as an intermediate. This method is more environmentally friendly and yields a high-purity product necessary for pharmaceutical use (Vukics et al., 2002).
Chemical Synthesis Techniques
Quallich and Woodall (1992) reported two efficient routes to synthesize 4(S)-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone, involving chiral benzylic alcohol. This process includes catalytic asymmetric reduction and SN2 cuprate displacement, showcasing the compound's utility in complex organic syntheses (Quallich & Woodall, 1992).
Role in Naphthalene Oxidation
Barkanova and Kaliya (1999) studied the oxidation of naphthalene using Mn(III) complexes of meso-tetra(o,o′-dichlorophenyl)porphyrin. They found that these complexes are efficient catalysts, with the nature of intermediates and final products depending on the catalyst's structure. This highlights the compound's significance in understanding complex oxidation processes (Barkanova & Kaliya, 1999).
Crystal Structure Analysis
Kavitha et al. (2006) synthesized and analyzed the crystal structure of a novel compound related to 4-(3,4-dichlorophenyl)-3,4-dihydro-naphthalen-1(2H)-one. Their work, involving X-ray crystallography, adds to the understanding of the structural properties of compounds derived from (S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenol (Kavitha et al., 2006).
Antimalarial Activity
Gillespie et al. (1975) explored the antimalarial activity of 3-substituted 1-naphthalenemethanols, including compounds with a 3,4-dichlorophenyl group. Their findings contribute to the potential therapeutic applications of these compounds in treating malaria (Gillespie et al., 1975).
Role in Calcium Channel Blocking and Antihypertensive Properties
Atwal et al. (1987) investigated substituted 1,2,3,4-tetrahydroaminonaphthols as calcium channel blockers with antihypertensive properties. They found these compounds also possessed adrenergic beta-receptor blocking activity, demonstrating the multifaceted pharmacological potential of derivatives from (S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenol (Atwal et al., 1987).
properties
IUPAC Name |
(4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13/h1-5,7,9,11,16,19H,6,8H2/t11-,16?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQAUCBRPSENQB-CHPOKUKFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C2=CC=CC=C2[C@@H]1C3=CC(=C(C=C3)Cl)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431518 |
Source


|
| Record name | (4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-OL | |
CAS RN |
374777-87-4 |
Source


|
| Record name | (4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Ethoxy-5H-pyrimido[5,4-b]indole](/img/structure/B137352.png)
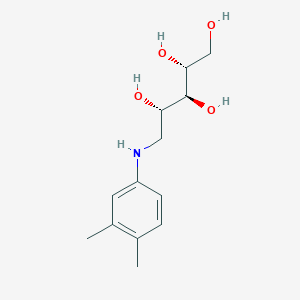
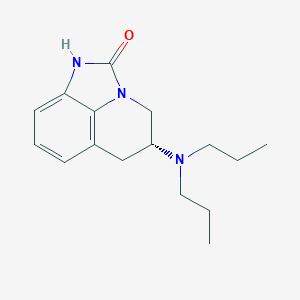
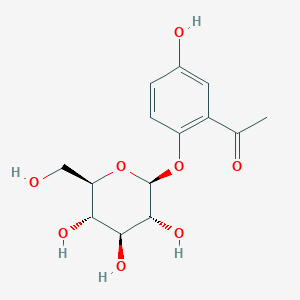

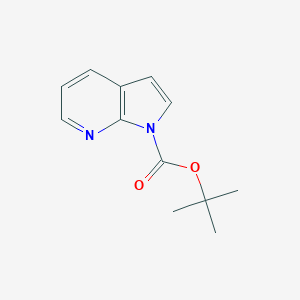
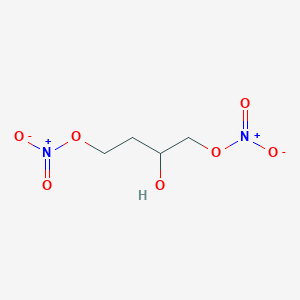
![2-[5-chloro-2-(4-chlorophenyl)-1H-indol-3-yl]-N,N-dihexylacetamide](/img/structure/B137372.png)

